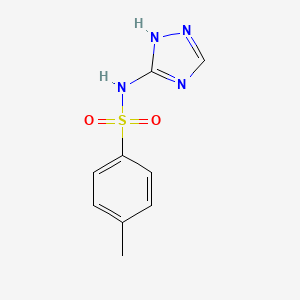

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)13-9-10-6-11-12-9/h2-6H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINARBSIFVGEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide. These compounds exhibit significant inhibitory activity against various bacterial strains. For instance, a study found that derivatives of benzenesulfonamides showed potent inhibition against carbonic anhydrase IX (CA IX), which is associated with bacterial growth interference . The IC50 values for these compounds ranged from 10.93 nM to 25.06 nM for CA IX inhibition, indicating their potential as effective antimicrobial agents.

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide | CA IX | 10.93 - 25.06 |

| Other derivatives | CA II | 1.55 - 3.92 |

Anticancer Properties

The anticancer potential of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. A notable study demonstrated that this compound could significantly increase apoptosis in MDA-MB-231 breast cancer cells by 22-fold compared to control groups . The mechanism involves the inhibition of carbonic anhydrases that are often overexpressed in tumors.

Case Study: Apoptosis Induction

A study examined the effects of several benzenesulfonamide derivatives on MDA-MB-231 cells:

- Treatment: Various concentrations of the compound

- Outcome: Increased annexin V-FITC positivity indicating apoptosis

Antimalarial Activity

Research has also indicated the potential of triazole-substituted benzenesulfonamides as antimalarial agents. A study synthesized a series of derivatives aimed at developing new leads for malaria treatment. These compounds were evaluated using molecular docking studies and showed promising results against dihydropteroate synthase (DHPS), a key enzyme in malaria parasites .

| Compound | Target | Activity |

|---|---|---|

| Triazole derivatives | DHPS | High affinity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzenesulfonamide derivatives. Modifications at specific positions on the triazole ring and the aromatic moiety can significantly influence biological activity. For instance, substituents such as trifluoromethyl groups have been shown to enhance antimalarial activity .

| Modification | Effect |

|---|---|

| Trifluoromethyl group at position 5 | Increased potency against malaria |

| Varying groups at position 4' | Influence on anticancer activity |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to their respective targets. Such computational approaches help in understanding how structural modifications can enhance or diminish biological activity.

Example: Docking Analysis

A docking study revealed that certain modifications led to better binding interactions with CA IX and DHPS, suggesting pathways for further optimization in drug development .

Mechanism of Action

The mechanism of action of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its ability to bind to various enzymes and receptors in the biological system. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to interact with multiple molecular targets. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Substituent Effects on the Triazole Ring

| Compound | Triazole Substituent | Yield (%) | m.p. (°C) | Key Spectral Features (IR, NMR) |

|---|---|---|---|---|

| 26 (Target Compound) | None (H) | 50 | 197–199 | IR: 3,280 (N-H); ¹H-NMR: δ 7.86 (d, J=8 Hz) |

| 16 | CF3 | 53 | 170–172 | ¹⁹F-NMR: δ -66.39 (CF3); IR: 3,448 (C-F) |

| 21 | CH3 | 60 | 207–209 | ¹H-NMR: δ 2.28 (CH3); IR: 3,468 (C-H) |

- Electron-Withdrawing Groups (CF3) : Compound 16 exhibits enhanced solubility in polar solvents and altered binding in molecular docking studies with Plasmodium falciparum dihydropteroate synthase (PfDHPS), a key antimalarial target .

- Electron-Donating Groups (CH3) : Compound 21 shows higher thermal stability (m.p. 207–209°C) and improved yield, suggesting better crystallinity and synthetic efficiency .

Heterocycle Variations

- Oxazole Analogs : and describe 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. Replacing triazole with oxazole alters hydrogen-bonding capacity and antimicrobial activity, though direct bioactivity comparisons are lacking .

- Pyridine and Indole Derivatives: Compounds like ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylate () demonstrate rodenticidal activity (LD₅₀: 160.6 mg/kg), highlighting the pharmacological versatility of triazole-sulfonamide hybrids .

Biological Activity

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a triazole derivative notable for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have gained prominence in medicinal chemistry due to their ability to interact with various biological targets. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is generally conducted under mild conditions using solvents such as acetonitrile or dimethylformamide (DMF), yielding moderate results (50% to 62%) .

Antimicrobial Properties

Research indicates that 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide exhibits significant antimicrobial activity. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this one demonstrated efficacy against Gram-positive and Gram-negative bacterial strains. The mechanism of action is hypothesized to involve inhibition of specific enzymes crucial for bacterial survival .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). At higher concentrations (100 µg/mL), it reduced the production of TNF-α by approximately 44–60%, indicating potential anti-inflammatory properties. This effect was particularly pronounced in certain derivatives that exhibited lower toxicity compared to controls .

Anticancer Activity

The anticancer potential of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has also been investigated. In cellular assays involving HeLa cells, compounds with similar structures showed significant cytotoxic effects and induced apoptosis through caspase activation. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

The biological activity of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is attributed to its ability to bind to various enzymes and receptors within biological systems. The triazole ring facilitates interactions as both a hydrogen bond donor and acceptor. This property allows the compound to inhibit enzyme activities critical for microbial growth and cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide relative to other triazole derivatives, a comparison with compounds like fluconazole and voriconazole is essential. While these compounds are primarily used as antifungal agents, the specific substitution pattern in 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide may impart distinct biological activities and chemical reactivity .

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Fluconazole | Triazole | Antifungal |

| Voriconazole | Triazole | Antifungal |

| 4-Methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide | Triazole | Antimicrobial, Anti-inflammatory, Anticancer |

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Antimicrobial Study : A recent evaluation highlighted the antimicrobial properties of various triazole derivatives against common pathogens. The study emphasized that structural modifications significantly influenced activity levels .

- Anti-inflammatory Evaluation : Another study assessed the impact of triazole derivatives on cytokine release in PBMCs. Results indicated a marked decrease in TNF-α levels when treated with specific compounds derived from triazoles .

- Anticancer Research : Research involving HeLa and other cancer cell lines showed that certain derivatives could induce apoptosis effectively while exhibiting minimal toxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide and related derivatives?

- Methodology : A typical approach involves coupling a sulfonamide precursor with a functionalized 1,2,4-triazole. For example, sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) can react with 3-amino-1H-1,2,4-triazole under reflux in aprotic solvents (e.g., DCM or THF) with a base (e.g., triethylamine). Purification often uses column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted triazole or sulfonyl chloride.

Q. Which analytical techniques are critical for characterizing 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at 4-position, triazole protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity and correct C/H/N/S ratios .

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., triazole-containing sulfonamides) to resolve ambiguities.

Q. How is the biological activity of this compound initially screened in preclinical studies?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., kinases, carbonic anhydrases) using fluorescence-based or colorimetric assays.

- In vivo models : Administer compound to rodents (e.g., rats) at varying doses (e.g., 50–400 mg/kg) to assess acute toxicity. Measure biomarkers like ALT, AST, urea, and creatinine to evaluate hepatorenal toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide?

- Methodology :

- Catalysis : Use gold(I) catalysts (e.g., [Au(JohnPhos)(NTf₂)]) to enhance coupling efficiency in DCE solvent .

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction kinetics.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) while maintaining yield .

- Data-Driven Optimization : Design a factorial experiment to test variables (temperature, catalyst loading, solvent) and analyze via ANOVA.

Q. What mechanisms underlie the compound’s toxicity, and how can structure-toxicity relationships be elucidated?

- Methodology :

- Histopathology : Examine liver/kidney tissues of treated rodents for necrosis, vacuolar degeneration, and pyknotic nuclei .

- Metabolomics : Use LC-MS to identify reactive metabolites (e.g., sulfone or thiol derivatives) that may cause oxidative stress .

- Advanced Models : Apply computational tools (e.g., molecular docking) to predict interactions with detoxification enzymes (e.g., CYP450s).

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines).

- Meta-analysis : Compare datasets from multiple studies (e.g., kinase inhibition vs. antimicrobial activity) to identify confounding variables (e.g., solvent used, purity of compound) .

Q. What strategies are used to identify molecular targets of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide in complex biological systems?

- Methodology :

- Affinity Proteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Crystallography : Co-crystallize with potential targets (e.g., JAK2 kinase) to resolve binding modes at atomic resolution (PDB: 5USY) .

- Validation : Confirm target engagement using siRNA knockdown or CRISPR-Cas9 gene editing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.